![molecular formula C24H22O4 B13368525 3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)
3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one
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Overview
Description
3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(benzyloxy)benzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and photonic devices.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. It may also scavenge free radicals, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one: Similar structure but lacks the methoxy group on the propenone chain.
2-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxyacetophenone: Another precursor used in the synthesis.
Uniqueness
3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one is unique due to the presence of both benzyloxy and methoxy substituents, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C24H22O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(Z)-2-methoxy-1-(4-methoxyphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H22O4/c1-26-21-14-12-19(13-15-21)24(25)23(27-2)16-20-10-6-7-11-22(20)28-17-18-8-4-3-5-9-18/h3-16H,17H2,1-2H3/b23-16- |
InChI Key |
YXWIPITUGUQEKU-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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